N-cyclopropyl-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide
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Overview
Description
N-cyclopropyl-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide is a complex organic compound that features a cyclopropyl group, a phenylsulfonyl group, and an indole moiety
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes.
Mode of Action
The presence of the indole nucleus in biologically active pharmacophores has been associated with broad-spectrum biological activities . The interaction of the compound with its targets likely results in changes to the normal functioning of these targets, leading to its biological effects.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that the compound may affect a variety of biochemical pathways and their downstream effects.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation, where the indole reacts with a sulfonyl chloride in the presence of a base.
Cyclopropyl Group Addition: The cyclopropyl group can be added through a cyclopropanation reaction, often using diazomethane or a similar reagent.
Acetamide Formation: The final step involves the formation of the acetamide group, typically through an amidation reaction where the intermediate product reacts with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
N-cyclopropyl-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe to study biochemical pathways and mechanisms.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide: shares structural similarities with other indole-based compounds, such as indomethacin and tryptophan derivatives.
Phenylsulfonyl Indoles: Compounds like 3-(phenylsulfonyl)-1H-indole have similar sulfonyl and indole groups.
Uniqueness
Structural Features: The combination of a cyclopropyl group, phenylsulfonyl group, and indole moiety in a single molecule is unique and contributes to its distinct chemical and biological properties.
Biological Activity: The specific arrangement of functional groups in this compound may result in unique interactions with biological targets, differentiating it from other similar compounds.
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)indol-1-yl]-N-cyclopropylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c22-19(20-14-10-11-14)13-21-12-18(16-8-4-5-9-17(16)21)25(23,24)15-6-2-1-3-7-15/h1-9,12,14H,10-11,13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQZQMMCDDIRPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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